8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole
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Overview
Description
8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound features a benzyloxy group at the 8th position and three methyl groups at the 2nd, 4th, and 5th positions, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with commercially available or easily preparable starting materials such as substituted biaryls or N,N-biaryl amines.
Key Reactions:
Reaction Conditions: These reactions typically require the use of palladium catalysts, high temperatures (around 150°C), and specific solvents like o-dichlorobenzene.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized carbazole derivatives .
Scientific Research Applications
8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: Carbazole derivatives, including this compound, are used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to their excellent photophysical and electronic properties.
Biological Studies: The compound is studied for its role in modulating biological pathways, including oxidative stress and carbohydrate metabolism, making it relevant in diabetes research.
Mechanism of Action
The mechanism of action of 8-(benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Carbazole: The parent compound, carbazole, shares the core structure but lacks the specific functional groups present in 8-(benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole.
N-Substituted Carbazoles: Compounds with various substituents at the nitrogen position, such as N-ethylcarbazole, exhibit different chemical and biological properties.
Polycarbazoles: These are polymers of carbazole derivatives used in electronic applications due to their conductive properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyloxy group and multiple methyl groups enhances its solubility, stability, and interaction with biological targets compared to other carbazole derivatives .
Properties
CAS No. |
832723-99-6 |
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Molecular Formula |
C23H21N3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2,9,10-trimethyl-6-phenylmethoxy-3H-imidazo[4,5-b]carbazole |
InChI |
InChI=1S/C23H21N3O/c1-14-22-20(24-15(2)25-22)12-19-18-11-17(9-10-21(18)26(3)23(14)19)27-13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,24,25) |
InChI Key |
RUWZILUCHJOKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1N=C(N3)C)C4=C(N2C)C=CC(=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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